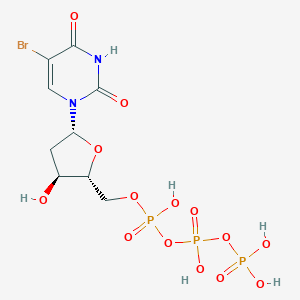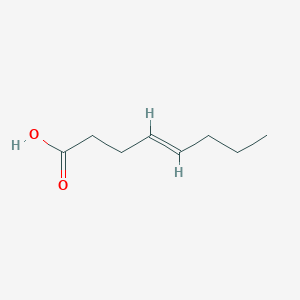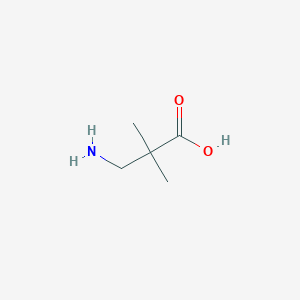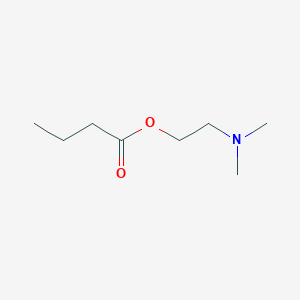
5-Bromo-2'-deoxyuridine 5'-triphosphate sodium salt
Vue d'ensemble
Description
5-Bromo-2'-deoxyuridine 5'-triphosphate sodium salt (BrdUTP) is a nucleotide analog that is widely used in scientific research for labeling and detecting DNA synthesis. It is a modified form of thymidine that contains a bromine atom at the 5-position of the pyrimidine ring instead of a methyl group. BrdUTP is commonly used in a variety of applications such as cell proliferation assays, DNA labeling, and cell cycle analysis.
Mécanisme D'action
5-Bromo-2'-deoxyuridine 5'-triphosphate sodium salt is incorporated into DNA during replication in place of thymidine. The presence of the bromine atom in 5-Bromo-2'-deoxyuridine 5'-triphosphate sodium salt causes the DNA strand to become more dense, which allows for easy detection of newly synthesized DNA. 5-Bromo-2'-deoxyuridine 5'-triphosphate sodium salt is also incorporated into DNA during repair processes, which makes it a useful tool for studying DNA repair mechanisms.
Effets Biochimiques Et Physiologiques
5-Bromo-2'-deoxyuridine 5'-triphosphate sodium salt has been shown to have minimal biochemical and physiological effects on cells. It is generally considered to be non-toxic and does not affect cell proliferation or viability. However, it should be noted that high concentrations of 5-Bromo-2'-deoxyuridine 5'-triphosphate sodium salt can inhibit DNA synthesis and cell growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-Bromo-2'-deoxyuridine 5'-triphosphate sodium salt is its ability to label newly synthesized DNA, which allows for the detection of DNA replication and repair. 5-Bromo-2'-deoxyuridine 5'-triphosphate sodium salt is also relatively easy to use and can be incorporated into cells using a variety of methods. However, one limitation of 5-Bromo-2'-deoxyuridine 5'-triphosphate sodium salt is that it can be toxic at high concentrations, which can affect cell growth and viability.
Orientations Futures
There are several future directions for the use of 5-Bromo-2'-deoxyuridine 5'-triphosphate sodium salt in scientific research. One potential area of research is the development of new methods for detecting and quantifying 5-Bromo-2'-deoxyuridine 5'-triphosphate sodium salt incorporation into DNA. Another area of research is the use of 5-Bromo-2'-deoxyuridine 5'-triphosphate sodium salt in combination with other nucleotide analogs to study DNA replication and repair. Additionally, new applications for 5-Bromo-2'-deoxyuridine 5'-triphosphate sodium salt in cell biology and cancer research are currently being explored.
Méthodes De Synthèse
5-Bromo-2'-deoxyuridine 5'-triphosphate sodium salt can be synthesized by the reaction of 5-bromo-2'-deoxyuridine (BrdU) with triphosphoric acid, which results in the formation of 5-Bromo-2'-deoxyuridine 5'-triphosphate sodium salt. The synthesis of 5-Bromo-2'-deoxyuridine 5'-triphosphate sodium salt is typically achieved through enzymatic conversion of BrdU to 5-Bromo-2'-deoxyuridine 5'-triphosphate sodium salt using the enzyme nucleoside diphosphate kinase (NDPK).
Applications De Recherche Scientifique
5-Bromo-2'-deoxyuridine 5'-triphosphate sodium salt is widely used in scientific research for labeling and detecting DNA synthesis. It is commonly used in cell proliferation assays to determine the rate of cell division and to study the effects of various compounds on cell growth. 5-Bromo-2'-deoxyuridine 5'-triphosphate sodium salt can also be used to label newly synthesized DNA in cells, allowing for the detection of DNA replication and repair.
Propriétés
IUPAC Name |
[[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BrN2O14P3/c10-4-2-12(9(15)11-8(4)14)7-1-5(13)6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h2,5-7,13H,1,3H2,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18)/t5-,6+,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQCQNFLEGAHPA-RRKCRQDMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)Br)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)Br)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrN2O14P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30940203 | |
| Record name | 5-Bromo-1-[2-deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-4-hydroxypyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30940203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
547.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2'-deoxyuridine 5'-triphosphate sodium salt | |
CAS RN |
18736-53-3, 102212-99-7 | |
| Record name | Bromodeoxyuridine triphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018736533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Bromo-1-[2-deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-4-hydroxypyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30940203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2'-deoxyuridine 5'-triphosphate sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Formanilide, N-methyl-4'-[(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-ylidene)amino]-](/img/structure/B99816.png)











